BenchChemオンラインストアへようこそ!

CAY10526

CRTH2 antagonism receptor selectivity PGD2 signaling

Accelerate your prostaglandin E2 (PGE2) research with CAY10526, a highly specific microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor. Unlike dual antagonists, its >16,000-fold selectivity for mPGES-1 over related targets ensures clean, interpretable data in inflammation, fibrosis, and oncology models. Orally active with validated in vivo efficacy, this tool compound is essential for precisely dissecting the PGE2 pathway. Source high-purity (≥98%) CAY10526 for your critical studies.

Molecular Formula C12H7BrO3S
Molecular Weight 311.15 g/mol
Cat. No. B1668649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10526
Synonyms4-(benzo(b)thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-2(3H)-one
CAY 10526
CAY-10526
CAY10526
Molecular FormulaC12H7BrO3S
Molecular Weight311.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br
InChIInChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H
InChIKeyICCDILPNCJIDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





What is CAY10526 (TM30089) — a CRTH2/DP2 Antagonist for Inflammation and Asthma Research


CAY10526 (also known as CAY10471 racemate or TM30089) is a potent and highly selective prostaglandin D2 receptor 2 (CRTH2/DP2) antagonist [1]. It is a ramatroban analog with modifications that increase both its potency and selectivity for the human CRTH2 receptor [2]. The compound exhibits high affinity for CRTH2 (Ki = 0.6 nM) and demonstrates significant selectivity over related prostaglandin receptors including thromboxane A2 receptor TP (Ki >10,000 nM) and prostaglandin D2 receptor DP1 (Ki = 1,200 nM) [1]. As a research tool, it is orally active and has been extensively characterized in preclinical models of allergic inflammation, asthma, and fibrosis .

Why CAY10526 Cannot Be Replaced by Generic CRTH2 Antagonists Like Ramatroban or Fevipiprant


Generic substitution of CRTH2 antagonists is scientifically unsound due to marked differences in receptor selectivity profiles and pharmacological mechanisms [1][2]. Unlike ramatroban, which acts as a dual TP/CRTH2 antagonist, CAY10526 exhibits over 16,000-fold selectivity for CRTH2 over TP (Ki >10,000 nM vs 0.6 nM), eliminating confounding thromboxane A2 receptor-mediated effects that complicate interpretation of experimental results [1]. Furthermore, CAY10526 demonstrates functional insurmountability, characterized by progressive and long-lasting CRTH2 inhibition via the orthosteric site, which contrasts sharply with the surmountable antagonism exhibited by ramatroban and TM30642 [3]. This mechanistic distinction has profound implications for experimental design, dose-response interpretation, and the durability of target engagement in both in vitro and in vivo studies.

Quantitative Evidence That Differentiates CAY10526 from Other CRTH2/DP2 Antagonists


Target Binding Affinity and Selectivity: CAY10526 vs Ramatroban and DP1/TP Receptors

CAY10526 (TM30089) demonstrates exceptional selectivity for CRTH2 over related prostaglandin receptors compared to the reference dual antagonist ramatroban [1]. While ramatroban exhibits dual activity at both TP and CRTH2 receptors, CAY10526 shows minimal binding to TP (Ki >10,000 nM) and DP1 (Ki = 1,200 nM), representing over 16,000-fold and 2,000-fold selectivity over CRTH2 (Ki = 0.6 nM), respectively [1]. This contrasts with clinical-stage CRTH2 antagonists such as fevipiprant, which also demonstrate high selectivity but with different binding kinetics and dissociation profiles [2].

CRTH2 antagonism receptor selectivity PGD2 signaling

Mechanism of Antagonism: Insurmountable vs Surmountable CRTH2 Blockade

CAY10526 (TM30089) exhibits functional insurmountability, a pharmacological property that distinguishes it from surmountable antagonists such as ramatroban and the structurally related analog TM30642 [1][2]. In functional assays measuring PGD2-induced [35S]GTPγS binding, β-arrestin translocation, and human eosinophil shape change, CAY10526 produced a progressive and concentration-dependent reduction in maximal agonist response (Emax), whereas ramatroban and TM30642 induced parallel rightward shifts of PGD2 concentration-response curves without suppressing Emax [1]. Binding saturation analyses revealed that CAY10526 exclusively depressed ligand binding capacity (Bmax) rather than altering PGD2 affinity (KD), indicating that its insurmountability likely results from long-lasting, slowly reversible or pseudo-irreversible binding to the orthosteric site [1].

functional insurmountability orthosteric inhibition receptor pharmacology

In Vivo Efficacy in Allergic Asthma: CAY10526 vs Ramatroban

In a mouse model of ovalbumin-induced allergic airway inflammation, both CAY10526 (TM30089) and ramatroban demonstrated comparable efficacy in reducing peribronchial eosinophilia and mucus cell hyperplasia, yet CAY10526 achieved this with exclusive CRTH2 antagonism rather than the dual TP/CRTH2 inhibition exhibited by ramatroban [1][2]. This direct head-to-head comparison establishes that selective CRTH2 antagonism alone is sufficient to recapitulate the anti-allergic efficacy observed with the dual antagonist, providing a cleaner pharmacological tool for mechanistic studies [1].

eosinophilic airway inflammation allergic asthma mucus hypersecretion

Therapeutic Efficacy in Renal Fibrosis: CAY10526 In Vivo Activity

CAY10526 (TM30089) has demonstrated in vivo efficacy in a murine model of renal tubulointerstitial fibrosis . In the unilateral ureteral obstruction (UUO) model, oral administration of CAY10526 at 20 mg/kg twice daily significantly attenuated the progression of fibrosis, whether treatment was initiated 4 days before or 3 days after UUO induction . This therapeutic window distinguishes CAY10526 from many research compounds that show efficacy only when administered prophylactically . While direct quantitative comparisons with other CRTH2 antagonists in renal fibrosis models are not available in the peer-reviewed literature, the demonstrated post-injury efficacy and oral bioavailability establish CAY10526 as a valuable tool for investigating CRTH2-mediated pathology in chronic kidney disease and related fibrotic disorders .

tubulointerstitial fibrosis unilateral ureteral obstruction chronic kidney disease

Anti-Proliferative Activity in Cancer Cell Models

CAY10526 demonstrates time-dependent anti-proliferative effects in the A549 human lung adenocarcinoma cell line, with IC50 values decreasing from 98.5 μM at 24 hours to 9.1 μM at 72 hours [1]. This progressive increase in potency with extended exposure time is consistent with the compound's mechanism of action involving modulation of mPGES-1 expression and subsequent PGE2 production inhibition . The time-dependent nature of this effect distinguishes CAY10526 from compounds with immediate cytotoxicity and highlights the importance of appropriate incubation periods when designing in vitro experiments [1].

cancer cell viability mPGES-1 inhibition A549 lung cancer

Recommended Scientific Applications for CAY10526 Based on Validated Evidence


Mechanistic Studies of CRTH2/DP2 Signaling in Allergic Inflammation

CAY10526 is optimally suited for in vitro and in vivo studies aimed at isolating CRTH2-specific contributions to allergic inflammation, asthma, and atopic disease [1][2]. Its exceptional selectivity (>16,000-fold for CRTH2 over TP) and functional insurmountability enable researchers to confidently attribute observed biological effects to CRTH2 antagonism, eliminating the confounding influence of TP receptor modulation that occurs with dual antagonists like ramatroban [1]. The compound's oral bioavailability and demonstrated efficacy in mouse asthma models provide a robust experimental platform for preclinical investigation of CRTH2 pathway biology [2].

Investigating PGD2-CRTH2 Axis in Renal Fibrosis and Chronic Kidney Disease

The demonstrated efficacy of CAY10526 in the unilateral ureteral obstruction model of renal tubulointerstitial fibrosis, with activity observed in both prophylactic and therapeutic dosing regimens, makes it an ideal tool for studying the role of PGD2-CRTH2 signaling in fibrotic kidney disease [1]. The compound's oral activity at 20 mg/kg b.i.d. and its ability to attenuate fibrosis progression when administered after injury onset provide a clinically relevant preclinical framework for investigating CRTH2 antagonism as a potential therapeutic strategy in chronic kidney disease [1].

Reference Standard for CRTH2 Antagonist Selectivity Profiling

Given its well-characterized receptor selectivity profile across CRTH2 (Ki = 0.6 nM), DP1 (Ki = 1,200 nM), and TP (Ki >10,000 nM), CAY10526 serves as an excellent reference standard for benchmarking the selectivity of novel CRTH2 antagonist candidates [1][2]. The availability of extensive primary literature detailing its binding kinetics, functional pharmacology, and in vivo activity provides a robust dataset for comparative analysis and validation of new chemical entities targeting the CRTH2 receptor [1].

Time-Dependent mPGES-1 Inhibition Studies in Cancer Cell Models

For researchers investigating the role of mPGES-1 and PGE2 in cancer cell proliferation, CAY10526 offers a well-documented tool with established time-dependent activity profiles in A549 lung cancer cells [1]. The progressive increase in anti-proliferative potency from 24h (IC50 = 98.5 μM) to 72h (IC50 = 9.1 μM) necessitates extended exposure periods to observe maximal effects, providing important experimental design parameters for cell viability studies [1]. The compound's additional activity in melanoma cell lines and xenograft models expands its utility across multiple cancer research contexts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10526

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.